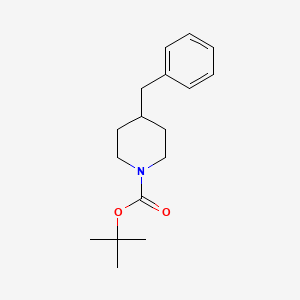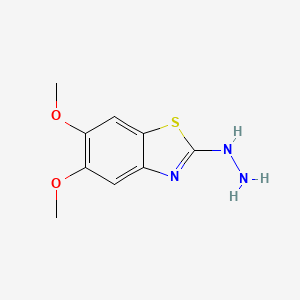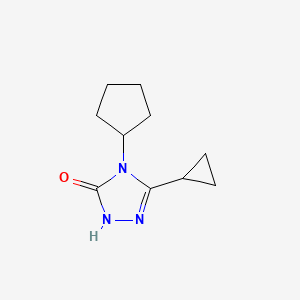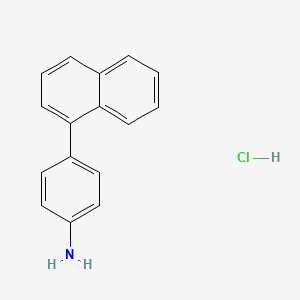![molecular formula C8H7ClN2 B2992247 2-(Chloromethyl)pyrazolo[1,5-a]pyridine CAS No. 1824462-11-4](/img/structure/B2992247.png)
2-(Chloromethyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that contains a pyrazole ring fused to a pyridine ring with a chloromethyl group attached at the second position
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to inhibit cdk2, a protein that plays a crucial role in cell division and is a potential target for cancer treatment .
Mode of Action
These enzymes are necessary for converting arachidonic acid into prostaglandins, thromboxanes, and prostacyclins .
Biochemical Pathways
It’s known that the inhibition of cox enzymes by nsaids, which include some pyrimidine derivatives, leads to a decrease in the production of prostaglandins and other eicosanoids . This can result in anti-inflammatory effects.
Result of Action
It’s known that the inhibition of cox enzymes by nsaids, which include some pyrimidine derivatives, can lead to anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the reaction of pyrazolo[1,5-a]pyridine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly chloromethylating agents may also be considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
2-(Chloromethyl)pyrazolo[1,5-a]pyridine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,5-a]pyridine: A related compound with a fused imidazole and pyridine ring, known for its luminescent properties and use in optoelectronic devices.
Triazolo[1,5-a]pyridine: Contains a triazole ring fused to a pyridine ring, often used in medicinal chemistry for its bioactive properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(chloromethyl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVXLRNAHKKWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824462-11-4 |
Source


|
| Record name | 2-(chloromethyl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2992164.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2992179.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)
![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)
![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)
